3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
3-[(Difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine is a synthetic organic compound characterized by its unique triazole ring structure substituted with a difluoromethyl sulfanyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate precursors such as nitriles or carboxylic acids.
Introduction of the Difluoromethyl Sulfanyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under specific conditions to introduce the difluoromethyl sulfanyl group.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the triazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the difluoromethyl group, potentially leading to the formation of simpler amine derivatives.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The triazole ring is known for its bioactivity, and the difluoromethyl group can enhance the metabolic stability and lipophilicity of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine is largely dependent on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The difluoromethyl group can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Trifluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine
- 3-[(Methylthio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine
Uniqueness
Compared to similar compounds, 3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine offers a unique combination of functional groups that can enhance its chemical reactivity and biological activity. The presence of the difluoromethyl group, in particular, can significantly impact the compound’s pharmacokinetic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
3-(difluoromethylsulfanyl)-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N4OS/c1-17-7-4-2-6(3-5-7)8-14-15-10(16(8)13)18-9(11)12/h2-5,9H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWVXFXXAWZCQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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